molecular formula C15H24S B14403712 2,7-Di-tert-butylthiepin, 4-methyl- CAS No. 84477-43-0

2,7-Di-tert-butylthiepin, 4-methyl-

Cat. No.: B14403712
CAS No.: 84477-43-0
M. Wt: 236.4 g/mol
InChI Key: AJRPDQITKDSWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Di-tert-butylthiepin, 4-methyl- is an organic compound with the molecular formula C15H24S and a molecular weight of 236.416 . It is a derivative of thiepin, a seven-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of two tert-butyl groups at positions 2 and 7, and a methyl group at position 4 on the thiepin ring.

Preparation Methods

The synthesis of 2,7-Di-tert-butylthiepin, 4-methyl- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the alkylation of thiepin with tert-butyl halides in the presence of a strong base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,7-Di-tert-butylthiepin, 4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

2,7-Di-tert-butylthiepin, 4-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Research into its biological activity includes studies on its potential as an antimicrobial or anticancer agent.

    Medicine: Investigations into its pharmacological properties are ongoing, with a focus on its potential therapeutic applications.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butylthiepin, 4-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,7-Di-tert-butylthiepin, 4-methyl- can be compared with other thiepin derivatives, such as:

The uniqueness of 2,7-Di-tert-butylthiepin, 4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

84477-43-0

Molecular Formula

C15H24S

Molecular Weight

236.4 g/mol

IUPAC Name

2,7-ditert-butyl-4-methylthiepine

InChI

InChI=1S/C15H24S/c1-11-8-9-12(14(2,3)4)16-13(10-11)15(5,6)7/h8-10H,1-7H3

InChI Key

AJRPDQITKDSWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(SC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.